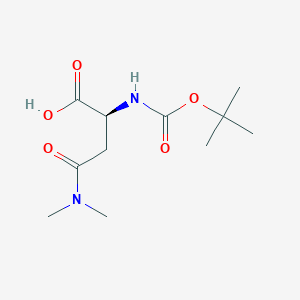

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The presence of the Boc group suggests that this compound could be an intermediate in the synthesis of more complex molecules .

Molecular Structure Analysis

The compound has a carboxylic acid group, an amine group, and a ketone group. The stereochemistry is indicated by the (S) prefix, which means that the compound is a single enantiomer .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, Boc-protected amino acids are solid at room temperature . The compound is likely to be soluble in organic solvents due to the presence of the Boc group .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid:

Peptide Synthesis

This compound is widely used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This allows for the stepwise construction of peptides, which are crucial in various biological and pharmaceutical applications .

Drug Development

In drug development, this compound serves as an intermediate in the synthesis of pharmaceutical compounds . Its role as a protected amino acid derivative makes it valuable in the creation of complex molecules with potential therapeutic effects. Researchers utilize it to develop new drugs with improved efficacy and safety profiles .

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules to study biological processes. This compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs. This helps in tracking and studying the behavior of biomolecules in various biological systems .

Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to understand how enzymes interact with inhibitors. By incorporating this compound into enzyme assays, scientists can investigate the mechanisms of enzyme inhibition, which is essential for designing inhibitors as potential drugs .

Protein Engineering

In protein engineering, this compound is employed to introduce specific modifications into proteins. The Boc-protected amino acid can be incorporated into proteins to study the effects of these modifications on protein structure and function. This is crucial for understanding protein behavior and designing proteins with desired properties .

Chemical Biology

Chemical biology explores the chemical principles underlying biological systems. This compound is used in chemical biology research to create modified peptides and proteins that can probe biological processes. These modified molecules help in elucidating the roles of specific amino acids in biological functions .

Analytical Chemistry

Analytical chemists use this compound in analytical techniques to study the composition and behavior of complex mixtures. It can be used as a standard or reference compound in chromatography and mass spectrometry, aiding in the identification and quantification of other compounds in a sample.

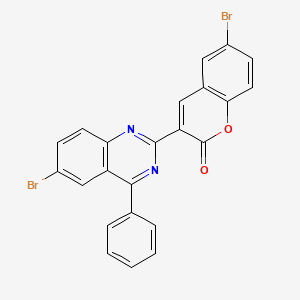

RSC Publishing RSC Publishing RSC Publishing RSC Publishing RSC Publishing RSC Publishing : RSC Publishing : RSC Publishing

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCRAUZUATQRQ-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)

![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)

![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)

![4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid](/img/structure/B2844303.png)

![N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide](/img/structure/B2844304.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844307.png)